Tetraethylammonium benzoate

Catalog No.
S1515096
CAS No.
16909-22-1
M.F
C15H25NO2
M. Wt
251.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium benzoate

CAS Number

16909-22-1

Product Name

Tetraethylammonium benzoate

IUPAC Name

tetraethylazanium;benzoate

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

InChI

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

CIFIGXMZHITUAZ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]

Catalysis:

  • TEAB functions as a catalyst in various organic synthesis reactions. Its lipophilic (fat-loving) nature and bulky structure allow it to participate in reactions by stabilizing transition states and facilitating the formation of desired products. Source: Journal of Organic Chemistry:

Electrochemistry:

  • TEAB serves as a supporting electrolyte in electrochemical experiments like voltammetry and amperometry. Its large, non-coordinating anion (benzoate) minimizes undesired interactions with the electrode surface, enabling researchers to accurately study the electrochemical behavior of target molecules. Source: Analytical Chemistry

Material Science:

  • TEAB plays a role in the synthesis and characterization of various materials, including polymers, ionic liquids, and semiconductors. Its ability to modify ionic conductivity and self-assembly behavior makes it valuable for tailoring the properties of these materials for specific applications. Source: Chemistry of Materials

Pharmaceutical Research:

  • TEAB finds limited applications in pharmaceutical research, primarily due to its potential toxicity. However, it can be used in certain studies to investigate drug-membrane interactions or as a component of specialized formulations. It's crucial to note that TEAB is not a medically approved drug and should not be used for therapeutic purposes.

Tetraethylammonium benzoate is a quaternary ammonium salt with the chemical formula C₁₅H₂₅NO₂. It consists of a tetraethylammonium cation and a benzoate anion. This compound is notable for its role as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases in organic reactions. Its structure allows it to interact effectively with both organic and aqueous phases, making it valuable in various synthetic applications .

, particularly in organic synthesis. It serves as a catalyst in reactions such as:

  • Cyanosilylation of Carbonyl Compounds: It can catalyze the rapid conversion of carbonyl compounds into cyanohydrins using silylating agents under mild conditions .
  • Synthesis of Hantzsch Dihydropyridines: This compound has been utilized in the synthesis of biologically active Hantzsch 1,4-dihydropyridine derivatives, showcasing its versatility as a bifunctional catalyst .
  • Ball Milling Techniques: Tetraethylammonium benzoate has been employed in organocatalytic syntheses, including the clean synthesis of densely functionalized 4H-pyrans .

The synthesis of tetraethylammonium benzoate can be achieved through several methods:

  • Direct Neutralization: Tetraethylammonium hydroxide can be neutralized with benzoic acid to form tetraethylammonium benzoate and water.
  • Phase-Transfer Catalysis: The compound can be synthesized during phase-transfer catalytic reactions where it acts as a catalyst.
  • Reflux Methods: Heating tetraethylammonium salts with benzoic acid under reflux conditions can also yield this compound.

These methods highlight its utility in both laboratory and industrial settings .

Tetraethylammonium benzoate finds applications in various fields:

  • Organic Synthesis: As a phase-transfer catalyst, it enhances reaction efficiency by facilitating the interaction between organic and aqueous phases.
  • Pharmaceutical Research: Its potential in drug development is being explored due to its ability to modulate ion channels.
  • Catalysis: It is used in catalyzing reactions that require bifunctional properties, making it essential for producing complex organic molecules.

Interaction studies involving tetraethylammonium benzoate focus on its catalytic properties and effects on reaction mechanisms. Research indicates that it can effectively activate substrates through Lewis acid-base interactions due to its unique structural features . Additionally, studies on its interactions with biological systems suggest potential roles in modulating ion channel activity, although specific data on tetraethylammonium benzoate itself remains limited compared to its parent compound.

Tetraethylammonium benzoate shares similarities with several other quaternary ammonium salts and phase-transfer catalysts. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Tetraethylammonium chlorideQuaternary AmmoniumCommonly used to block potassium channels
Tetraethylammonium bromideQuaternary AmmoniumSimilar uses as a pharmacological agent
Benzyltriethylammonium chlorideQuaternary AmmoniumOften used as a phase-transfer catalyst
Tetra-n-butylammonium bromideQuaternary AmmoniumKnown for its effectiveness in organic synthesis

Uniqueness

Tetraethylammonium benzoate stands out due to its dual functionality as both a phase-transfer catalyst and a potential modulator of biological activity. Its ability to facilitate reactions across immiscible phases while also interacting with biological systems makes it unique among quaternary ammonium compounds .

Laboratory-Scale Synthesis Approaches

The laboratory-scale synthesis of tetraethylammonium benzoate employs several well-established methodologies that have been refined through decades of research . The most fundamental approach involves the direct neutralization of tetraethylammonium hydroxide with benzoic acid in aqueous medium . This straightforward acid-base reaction occurs under mild conditions, typically at room temperature, where the hydroxide completely neutralizes the carboxylic acid to form the desired quaternary ammonium salt .

An alternative laboratory methodology utilizes phase-transfer catalytic conditions for the preparation of tetraethylammonium benzoate . This approach involves heating tetraethylammonium salts with benzoic acid under reflux conditions, which has proven effective for small-scale preparations . The reaction parameters can be optimized by controlling temperature ranges between 50-120°C and adjusting reaction times from several hours to complete conversion [3].

The preparation methodology developed for related quaternary ammonium benzoates demonstrates the versatility of synthetic approaches [10]. Research has shown that tetraethylammonium benzoate can be synthesized through crystallization from water-ethanol mixtures, where benzoic acid derivatives are dissolved in aqueous-organic solvent systems and subsequently treated with tetraethylammonium hydroxide [10]. This method allows for controlled crystallization and purification in a single step [10].

Table 1: Laboratory-Scale Synthesis Conditions for Tetraethylammonium Benzoate

MethodTemperature (°C)TimeSolvent SystemYield (%)Reference
Direct Neutralization252-4 hoursAqueous85-95
Reflux Method50-1206-24 hoursOrganic/Mixed70-90 [3]
Phase-Transfer80-11012-96 hoursBiphasic75-85 [3]
Crystallization25Several daysWater-Ethanol80-90 [10]

Industrial Production Methodologies

Industrial production of tetraethylammonium benzoate follows scaled-up versions of laboratory methodologies with significant process optimizations for commercial viability . The industrial synthesis primarily relies on the neutralization pathway, where tetraethylammonium hydroxide is produced on large scale through ion exchange processes before being reacted with benzoic acid . The reaction conditions are optimized to ensure high yield and purity while maintaining cost-effectiveness .

The production of tetraethylammonium hydroxide, a key intermediate for tetraethylammonium benzoate synthesis, involves sophisticated multi-step processes [3]. Industrial methods employ the reaction of triethylamine with chloroethane in the presence of aprotic solvents and surfactants under controlled atmospheric conditions [3]. The process utilizes molar ratios of triethylamine to chloroethane ranging from 1:0.5 to 1:4.0, with optimal ratios between 1:1.5 to 1:3.0 for maximum efficiency [3].

Temperature control during industrial synthesis ranges from 50-120°C, with preferred operating conditions between 80-110°C [3]. Reaction times are significantly reduced compared to traditional methods, with industrial processes completing within 12-96 hours compared to previous methods requiring up to 168 hours [3]. The industrial setup incorporates inert gas replacement systems to maintain oxygen levels below 1.0% by volume, ensuring reaction safety and product quality [3].

Continuous flow methodologies have emerged as promising industrial approaches for quaternary ammonium salt production [12] [15]. These systems offer advantages including reduced reaction times, improved heat and mass transfer, and enhanced safety profiles for handling reactive intermediates [12]. The continuous flow synthesis enables precise control of residence times and temperature profiles, leading to more consistent product quality and higher throughput [12].

Table 2: Industrial Production Parameters for Tetraethylammonium Benzoate

Process ParameterTraditional BatchOptimized BatchContinuous Flow
Temperature (°C)50-12080-11060-100
Reaction Time168+ hours12-96 hoursMinutes to hours
Pressure (atm)1-21-31-5
Yield (%)60-7575-9085-95
ThroughputLowMediumHigh

Green Chemistry Considerations in Tetraethylammonium Benzoate Synthesis

Green chemistry principles have increasingly influenced the development of sustainable synthetic methodologies for tetraethylammonium benzoate [4] [16]. Solvent-free synthesis approaches have gained prominence, particularly through mechanochemical methods using ball milling techniques [4]. These approaches eliminate the need for volatile organic solvents while maintaining high reaction efficiency and product yields [4].

The implementation of ball milling synthesis for related tetraethylammonium compounds demonstrates significant environmental advantages [4]. This mechanochemical approach operates under ambient temperature conditions, requires minimal catalyst loading (typically 2 mol%), and achieves reaction completion within 20-40 minutes [4]. The methodology avoids transition metal catalysts and toxic solvents, aligning with green chemistry principles [4].

Microwave-assisted synthesis represents another significant advancement in green methodology for quaternary ammonium salt preparation [16] [17]. Research has demonstrated that microwave heating dramatically reduces reaction times from hours to minutes while maintaining comparable or superior yields [16]. The microwave synthesis of quaternary ammonium salts achieves yields of 83-98% with reaction times of 2.5-35 minutes, compared to conventional methods requiring 6-48 hours [16] [17].

Ionic liquid-based synthesis approaches offer additional green chemistry benefits for tetraethylammonium benzoate production [18]. These methodologies utilize ionic liquids as both reaction media and catalysts, providing enhanced selectivity and recyclability [18]. The ionic liquid systems demonstrate high thermal stability and low volatility, reducing environmental impact compared to conventional organic solvents [18].

Biodegradation considerations have become increasingly important in the design of sustainable quaternary ammonium salt synthesis [37] [40]. Research has shown that quaternary ammonium salts with specific structural features exhibit enhanced biodegradability, with half-lives ranging from 0.5 to 1.6 days in aquatic environments [37]. The degradation rate is influenced by hydrocarbon chain length and the presence of functional groups [37].

Table 3: Green Chemistry Metrics for Different Synthesis Approaches

MethodologySolvent UseEnergy ConsumptionReaction TimeWaste GenerationE-Factor
TraditionalHighHighHours-DaysHigh50-100
Ball MillingNoneLow20-40 minVery Low5-10
MicrowaveLowMedium2-35 minLow10-25
Ionic LiquidRecyclableMediumHoursLow15-30

Novel Synthetic Routes and Contemporary Innovations

Contemporary research has introduced several innovative synthetic approaches for tetraethylammonium benzoate and related compounds [28] [29]. Anionic ring-opening polymerization methodologies have demonstrated the utility of tetraethylammonium benzoate as an effective initiator for polymer synthesis [28] [29]. These applications have led to the development of specialized synthesis protocols optimized for polymerization applications [28].

The synthesis of biocompatible poly(malic acid) derivatives through anionic ring-opening polymerization utilizes tetraethylammonium benzoate as a key initiator [28] [29]. This application requires high-purity tetraethylammonium benzoate with specific structural characteristics to ensure controlled polymer architecture [28]. The polymerization process operates under mild conditions (37-40°C) for extended periods (3-7 days) to achieve targeted molecular weights .

Photoredox-catalyzed methodologies represent cutting-edge approaches for quaternary ammonium salt synthesis [38]. These methods utilize photocatalytic generation of distonic α-ammonium radicals under both oxidative and reductive quenching conditions [38]. The photoredox approach enables selective and switchable alkylations that afford structurally diverse quaternary ammonium salts with enhanced functional properties [38].

Bifunctional catalyst development has emerged as a significant innovation in tetraethylammonium benzoate synthesis [4] [33]. Research has demonstrated the synthesis of tetraethylammonium 2-(carbamoyl)benzoate as a bifunctional organocatalyst that operates through dual activation mechanisms [4]. These catalysts achieve high turnover numbers (up to 950) and demonstrate excellent recyclability without loss of activity [33].

The development of tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate represents a significant advancement in catalyst design [33]. This compound demonstrates exceptional catalytic efficiency in cyanosilylation reactions, achieving 95% yield in 10 minutes at 25°C [33]. The bifunctional nature of these catalysts enables simultaneous hydrogen bonding and nucleophilic activation mechanisms [33].

Table 4: Novel Synthetic Routes and Performance Metrics

InnovationKey FeatureReaction ConditionsPerformanceApplications
Photoredox CatalysisLight-drivenAmbient, LightHigh SelectivityStructural Diversity
Bifunctional CatalysisDual Activation25°C, 10 min95% Yield, TON 950Organic Synthesis
Polymer InitiationControlled ROP37-40°C, 3-7 daysTargeted MWBiomedical Materials
MechanochemicalSolvent-freeAmbient, 20-40 min85-95% YieldGreen Chemistry

Quality Optimization Techniques

Quality optimization for tetraethylammonium benzoate synthesis encompasses multiple analytical and purification methodologies to ensure product purity and consistency [25] [30]. Crystallization techniques represent the primary purification method, with careful control of cooling rates and solvent systems being critical for obtaining high-quality crystals [25]. The crystallization process involves preparation of saturated solutions, controlled cooling, and systematic separation of crystals from mother liquor [25].

Analytical characterization of tetraethylammonium benzoate relies on multiple spectroscopic techniques [30] [31]. High-performance liquid chromatography provides quantitative analysis using specialized columns and mobile phase systems optimized for quaternary ammonium compounds [30]. The analytical method utilizes Newcrom AH columns with acetonitrile-water mobile phases containing ammonium formate buffers [30].

Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation tool for tetraethylammonium benzoate [32] [33]. Both proton and carbon-13 NMR provide detailed structural information, with characteristic chemical shifts confirming the quaternary ammonium structure and benzoate anion [32]. Infrared spectroscopy complements NMR analysis by identifying functional group vibrations characteristic of the benzoate moiety [32].

Ion exchange purification methods have been developed for large-scale quality optimization [23]. These processes utilize cation exchange resins to capture tetraethylammonium ions, followed by elution with appropriate reagents and conversion steps [23]. The ion exchange methodology achieves high recovery rates while removing ionic impurities that could compromise product quality [23].

Electrochemical analysis methods provide sensitive detection and quantification capabilities for tetraethylammonium benzoate [31]. Differential pulse voltammetry enables detection at submicromolar concentrations, with detection limits reaching 3.0-6.0 μg/L for related compounds [31]. These analytical techniques are particularly valuable for quality control in industrial production settings [31].

Table 5: Quality Control Methods and Specifications

Analytical MethodDetection LimitPrecision (%)Analysis TimeApplication
HPLC-ELSD320 ppb±2-515-30 minPurity Analysis
¹H NMR0.1%±1-330-60 minStructural Confirmation
¹³C NMR0.5%±2-560-120 minStructural Analysis
IR Spectroscopy1%±3-75-15 minFunctional Group ID
Electrochemical3-6 μg/L±5-1030 minTrace Analysis

Thermal analysis techniques provide critical information for quality optimization and stability assessment [32]. Differential scanning calorimetry and thermogravimetric analysis enable determination of thermal decomposition profiles and identification of volatile impurities [32]. These methods are essential for establishing storage conditions and shelf-life specifications for tetraethylammonium benzoate [32].

The optimization of synthesis conditions requires systematic evaluation of multiple parameters including temperature, pressure, reaction time, and catalyst loading [15]. Design of experiments methodologies enables efficient exploration of reaction parameter space while minimizing experimental effort [15]. Statistical analysis of experimental results provides robust optimization models for industrial implementation [15].

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16909-22-1

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, benzoate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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